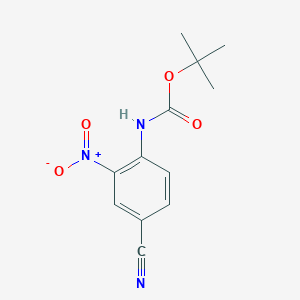
tert-Butyl (4-cyano-2-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-cyano-2-nitrophenyl)carbamate is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a t-butoxycarbonyl group, a cyano group, and a nitro group attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-cyano-2-nitrophenyl)carbamate typically involves multiple steps. One common method starts with the nitration of aniline to form nitroaniline. This is followed by the introduction of the cyano group through a cyanation reaction. Finally, the t-butoxycarbonyl group is introduced via a carbamoylation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-cyano-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-t-butoxycarbonyl-4-cyano2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (4-cyano-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-cyano-2-nitrophenyl)carbamate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitroaniline: Lacks the t-butoxycarbonyl and cyano groups.
2-nitroaniline: Similar structure but with the nitro group in a different position.
N-t-butoxycarbonyl-4-nitroaniline: Lacks the cyano group.
Uniqueness
tert-Butyl (4-cyano-2-nitrophenyl)carbamate is unique due to the presence of all three functional groups (t-butoxycarbonyl, cyano, and nitro) on the aniline ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H13N3O4 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
tert-butyl N-(4-cyano-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-8(7-13)6-10(9)15(17)18/h4-6H,1-3H3,(H,14,16) |
Clé InChI |
OIBNDNZLWOKBRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















